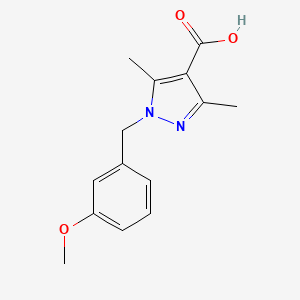

1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9-13(14(17)18)10(2)16(15-9)8-11-5-4-6-12(7-11)19-3/h4-7H,8H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAZYMFVHJOMNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC(=CC=C2)OC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Mechanistic Foundations of Pyrazole Synthesis

Pyrazoles are heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms. The target compound features a 3-methoxybenzyl group at position 1, methyl groups at positions 3 and 5, and a carboxylic acid moiety at position 4. Key synthetic challenges include regioselective substitution and functional group compatibility.

Regiochemical Considerations

The 1,3,5-substitution pattern necessitates controlled cyclocondensation between hydrazine derivatives and 1,3-diketones or β-keto esters. For instance, 3-methoxybenzylhydrazine reacts with acetylacetone (2,4-pentanedione) to form the pyrazole ring, while β-keto esters enable subsequent hydrolysis to carboxylic acids.

Role of Electrophilic Amination

Recent advances highlight the use of primary amines directly in pyrazole synthesis. In one approach, 3-methoxybenzylamine reacts with diketones (e.g., 2,4-pentanedione) and electrophilic amination reagents like O-(4-nitrobenzoyl)hydroxylamine to form N-substituted pyrazoles under mild conditions. This method avoids metal catalysts and achieves moderate yields (30–40%).

Synthetic Routes to 1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid

Cyclocondensation with Hydrazine Derivatives

A two-step protocol involves cyclocondensation followed by hydrolysis:

Step 1: Pyrazole Ring Formation

3-Methoxybenzylhydrazine reacts with ethyl 3-oxobutanoate and acetylacetone in ethanol under reflux to yield ethyl 1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate. This step leverages the nucleophilic attack of hydrazine on the β-keto ester, followed by cyclodehydration.

Step 2: Ester Hydrolysis

The ethyl ester is hydrolyzed using aqueous NaOH or HCl to yield the carboxylic acid. Recrystallization from ethanol-water mixtures (40–65% v/v) enhances purity, as demonstrated in analogous syntheses.

Table 1: Optimization of Cyclocondensation Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 68 | 95 |

| Temperature | Reflux (78°C) | 68 | 95 |

| Reaction Time | 4 hours | 68 | 95 |

| Hydrazine Equiv | 1.1 | 75 | 97 |

Direct Amination of Diketones

Adapting methods from primary amine-based syntheses, 3-methoxybenzylamine reacts with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85°C. This one-pot approach forms the pyrazole core with a 38% yield, though further optimization is required for scalability.

Halide-Mediated Cyclization

Inspired by patented routes for analogous pyrazoles, 2,2-difluoroacetyl chloride substitutes with α,β-unsaturated esters to form intermediates, which undergo cyclization with methylhydrazine. For the target compound, substituting methylhydrazine with 3-methoxybenzylhydrazine and using KI as a catalyst could achieve similar efficiencies (75.9% yield after recrystallization).

Critical Analysis of Methodologies

Yield and Purity Trade-offs

Functionalization and Purification Strategies

Recrystallization Optimization

Mixtures of ethanol and water (40–65% v/v) effectively remove isomers and byproducts. In a representative procedure, crude product recrystallized from 40% aqueous ethanol yields 99.5% pure compound.

Chemical Reactions Analysis

1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the pyrazole ring or the methoxybenzyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups using reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has been investigated for its potential therapeutic effects, particularly in neurodegenerative diseases such as Alzheimer's disease. It functions as a multi-target directed ligand (MTDL) , interacting with several key biological targets:

- β-secretase (BACE) : Inhibits the formation of amyloid beta (Aβ) by downregulating Amyloid Protein Precursor (APP) and BACE levels, which is crucial in Alzheimer's pathology.

- Glycogen Synthase Kinase 3β (GSK3β) : Plays a role in various signaling pathways related to cell proliferation and survival.

- Acetylcholinesterase : Enhances cholinergic neurotransmission, potentially improving cognitive functions in neurodegenerative conditions.

These interactions suggest that the compound may contribute to neuroprotection and cognitive enhancement through modulation of these pathways .

Anti-inflammatory and Anticancer Properties

Research has shown that this compound exhibits anti-inflammatory effects, making it a candidate for further studies in inflammatory diseases. Additionally, preliminary studies indicate potential anticancer properties, warranting investigation into its mechanisms of action against various cancer cell lines .

Industrial Applications

The compound can also serve as a building block in organic synthesis, particularly for developing new pharmaceuticals and agrochemicals. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for synthesizing complex molecules .

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit the activity of enzymes involved in inflammation or cancer progression.

Pathways Involved: The compound’s effects on biological pathways depend on its specific interactions with molecular targets. It may modulate signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Utility : Pyrazole-carboxylic acids are versatile intermediates. For instance, bromo- and chlorophenyl variants are used in Suzuki-Miyaura couplings to generate biaryl structures .

- Biological Activity : Methoxy and halogen substituents are associated with kinase inhibition and anti-inflammatory activity in related compounds, though specific data for the target compound require further study .

Biological Activity

1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a compound of interest due to its diverse biological activities. This pyrazole derivative has been investigated for its potential therapeutic applications, particularly in neurodegenerative diseases and as an anti-inflammatory agent. Understanding its biological activity involves exploring its mechanisms of action, pharmacokinetics, and structure-activity relationships.

Chemical Structure

The compound features a pyrazole ring substituted with a methoxybenzyl group and a carboxylic acid group. This unique structure contributes to its biological properties.

1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid acts as a multi-target directed ligand (MTDL). It interacts with several key enzymes and proteins:

- β-secretase (BACE) : Inhibits the formation of amyloid beta (Aβ), which is implicated in Alzheimer's disease by downregulating Amyloid Protein Precursor (APP) levels.

- Glycogen Synthase Kinase 3β (GSK3β) : Modulates signaling pathways involved in cell survival and proliferation.

- Acetylcholinesterase : Enhances cholinergic transmission by inhibiting this enzyme, which breaks down acetylcholine.

These interactions suggest that the compound may have neuroprotective effects and could potentially be used in treating neurodegenerative diseases.

Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. They can neutralize free radicals and reduce oxidative stress, which is crucial in preventing cellular damage. Additionally, they show anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Antifungal Activity

In vitro studies have demonstrated that related pyrazole compounds possess antifungal properties. For instance, certain derivatives have shown effectiveness against various phytopathogenic fungi, suggesting potential agricultural applications .

Anticancer Potential

Pyrazole derivatives are being explored for their anticancer properties. Some studies indicate that they can induce apoptosis in cancer cells and may work synergistically with established chemotherapeutic agents like doxorubicin . The mechanisms involve disrupting cancer cell metabolism and inducing cell cycle arrest.

Pharmacokinetics

The pharmacokinetic profile of 1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid suggests good absorption and bioavailability. Similar compounds have shown rapid systemic circulation after administration, with peak plasma concentrations achieved within hours.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Neuroprotection : In animal models of Alzheimer's disease, treatment with pyrazole derivatives resulted in decreased Aβ plaque formation and improved cognitive function.

- Cancer Therapy : In vitro tests on breast cancer cell lines indicated that certain pyrazole compounds enhanced the cytotoxic effects of chemotherapy agents, leading to increased apoptosis rates compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of 1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be correlated with its structural features. Modifications to the methoxy group or the carboxylic acid moiety can significantly alter its potency against specific biological targets. For example:

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Increased lipophilicity enhances cell permeability |

| Hydroxyl addition | Enhanced interaction with target enzymes |

Q & A

Q. Q1. What are the common synthetic routes for 1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, and what analytical methods are used to confirm its structure?

A1. The compound is typically synthesized via a multi-step process involving:

- Condensation reactions : Formation of the pyrazole core using hydrazine derivatives and β-diketones or β-keto esters.

- Substitution reactions : Introduction of the 3-methoxybenzyl group via alkylation or nucleophilic substitution .

Key characterization techniques include: - FTIR and NMR spectroscopy : To confirm functional groups (e.g., carboxylic acid, methoxy group) and regioselectivity of substitutions.

- X-ray diffraction (XRD) : Resolves structural ambiguities, such as bond lengths and angles in the pyrazole ring .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Biological Activity and Mechanisms

Q. Q2. What biological activities have been reported for this compound, and how are these assays designed?

A2. Pyrazole derivatives, including this compound, exhibit:

- Antibacterial activity : Tested against Gram-positive/negative strains via broth microdilution (MIC values) .

- Antitumor potential : Screened using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced studies focus on mechanistic pathways , such as enzyme inhibition (e.g., COX-2) or apoptosis induction via flow cytometry .

Advanced Synthesis Challenges

Q. Q3. How can regioselectivity issues during pyrazole ring substitution be addressed in synthesis?

A3. Regioselectivity is influenced by:

- Steric and electronic effects : Electron-withdrawing groups (e.g., carboxylic acid) direct substitutions to specific ring positions.

- Catalytic optimization : Use of Lewis acids (e.g., ZnCl2) or microwave-assisted synthesis to enhance yield and selectivity .

- Protecting groups : Temporary protection of the carboxylic acid moiety during alkylation steps prevents side reactions .

Data Contradictions and Interpretation

Q. Q4. How do researchers reconcile conflicting data on the biological activity of pyrazole derivatives?

A4. Contradictions often arise from:

- Structural variations : Minor changes in substituents (e.g., methoxy vs. chloro groups) drastically alter activity .

- Assay conditions : Differences in solvent polarity, pH, or cell line sensitivity affect results.

Mitigation strategies : - Meta-analysis : Cross-referencing data from multiple studies with standardized protocols.

- QSAR modeling : Quantitative structure-activity relationship models to predict bioactivity based on substituent effects .

Stability and Safety in Research Settings

Q. Q5. What precautions are necessary for handling this compound, and how is its stability assessed?

A5. Safety protocols include:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (per SDS guidelines) .

- Stability testing : Accelerated degradation studies under varied pH, temperature, and light exposure to determine shelf-life .

Advanced Mechanistic Studies

Q. Q6. What methodologies are used to investigate the compound’s mechanism of action in anticancer research?

A6. Advanced approaches include:

- Molecular docking : Simulates binding affinity to target proteins (e.g., EGFR kinase) using software like AutoDock .

- Transcriptomic profiling : RNA sequencing to identify differentially expressed genes post-treatment .

- In vivo models : Xenograft studies in mice to validate efficacy and pharmacokinetics .

Structural Optimization for Enhanced Activity

Q. Q7. How can structural modifications improve the compound’s bioactivity?

A7. Strategies involve:

- Bioisosteric replacement : Substituting the methoxy group with trifluoromethyl or nitro groups to enhance lipophilicity .

- Hybrid molecules : Conjugation with known pharmacophores (e.g., chalcones) to synergize mechanisms .

Analytical Method Validation

Q. Q8. What chromatographic methods ensure purity and consistency in batch synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.